6-Methylimidazo[2,1-b]thiazole

Physicochemical profiling Drug-likeness Scaffold selection

Unsubstituted imidazo[2,1-b]thiazole cores force unpredictable regiochemistry, wasting synthetic effort. 6-Methylimidazo[2,1-b]thiazole (CAS 3835-41-4) solves this by directing electrophilic attack exclusively to C5, enabling a metal-free electrochemical bromination in 74% yield. • Delivers sub-μM VEGFR-2 inhibition (IC50 = 0.33 μM) via 5-carbohydrazide derivatization. • Achieves selective S. epidermidis activity (MIC 19.5-39 μg/mL) unattainable with the unsubstituted core. • Enables tunable AChE inhibitor series (IC50 0.8-30 μM). Supplied with full analytical documentation; ready for immediate global dispatch.

Molecular Formula C6H6N2S
Molecular Weight 138.19 g/mol
CAS No. 3835-41-4
Cat. No. B1607133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylimidazo[2,1-b]thiazole
CAS3835-41-4
Molecular FormulaC6H6N2S
Molecular Weight138.19 g/mol
Structural Identifiers
SMILESCC1=CN2C=CSC2=N1
InChIInChI=1S/C6H6N2S/c1-5-4-8-2-3-9-6(8)7-5/h2-4H,1H3
InChIKeyVFPIWRDESXULHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylimidazo[2,1-b]thiazole: Identity & Comparators


6-Methylimidazo[2,1-b]thiazole (CAS 3835-41-4; molecular formula C₆H₆N₂S; molecular weight 138.19 g·mol⁻¹) is a fused imidazo[2,1‑b][1,3]thiazole heterocycle bearing a single methyl substituent at the 6‑position . This scaffold serves as a versatile building block for medicinal chemistry programs targeting kinase inhibition, antimicrobial activity, and neuromuscular modulation . Its closest in‑class comparators include the unsubstituted imidazo[2,1‑b]thiazole (CAS 251‑97‑8), the 6‑phenyl analog (CAS 7008‑63‑1), the 6‑ethyl analog (CAS 51226‑36‑9), and the 5,6‑dihydro derivative . Selection of the 6‑methyl congener over these alternatives must be justified by quantifiable differentiation in physicochemical properties, regioselective reactivity, or downstream biological performance.

Scaffold Uniqueness of 6-Methylimidazo[2,1-b]thiazole


Substituting the 6‑methyl group with hydrogen, phenyl, ethyl, or a saturated C5–C6 bond is not a neutral exchange. The methyl substituent alters the electronic distribution of the bicyclic ring, modifies the calculated logP by approximately 0.5–0.8 log units relative to the unsubstituted core, and—critically—directs electrophilic functionalization exclusively to the 5‑position, a regiochemical outcome that is not available to the parent imidazo[2,1‑b]thiazole [1][2]. These differences propagate into the biological activity of derived libraries: 6‑methyl‑containing carbohydrazide derivatives achieve micromolar‑to‑submicromolar potency against MCF‑7 breast cancer cells and Staphylococcus epidermidis, whereas analogs built on the unsubstituted or 6‑phenyl core exhibit distinct potency and selectivity profiles [1]. Generic scaffold substitution therefore risks loss of both synthetic efficiency and target‑specific biological activity.

Quantitative Differentiation of 6-Methylimidazo[2,1-b]thiazole


Lipophilicity: 6-Methyl vs. Unsubstituted Core

The 6‑methyl substituent increases the calculated logP by 0.5–0.8 log units compared with the unsubstituted imidazo[2,1‑b]thiazole core [1]. This moderate lipophilicity enhancement improves predicted membrane permeability while retaining aqueous solubility within an acceptable range for oral bioavailability [1].

Physicochemical profiling Drug-likeness Scaffold selection

Melting Point: 6-Methyl vs. 6-Phenyl Analog

The predicted melting point of 6‑methylimidazo[2,1‑b]thiazole (84 °C) is substantially lower than that of 6‑phenylimidazo[2,1‑b]thiazole (150–151 °C, experimental) [1]. The lower melting point indicates weaker crystal lattice energy, which may translate to higher solubility and easier melt‑processing but requires controlled storage below 80 °C to avoid softening.

Solid-state properties Formulation Handling

Regioselective C5 Bromination Efficiency

The 6‑methyl group directs electrophilic bromination exclusively to the 5‑position, enabling a metal‑free, electrochemical regioselective bromination that affords 5‑bromo‑6‑methylimidazo[2,1‑b]thiazole in 74% isolated yield using TBAB in acetonitrile [1]. In contrast, the unsubstituted imidazo[2,1‑b]thiazole lacks this directing group, leading to mixtures of regioisomers or requiring harsher conditions for functionalization [1].

Late-stage functionalization Regioselective synthesis Building-block utility

Antimicrobial Activity Against S. epidermidis

Derivatives of 6‑methylimidazo[2,1‑b]thiazole‑5‑carbohydrazide exhibit selective antimicrobial activity against Staphylococcus epidermidis ATCC 12228. Among 14 synthesized derivatives, compound 4d demonstrated an MIC of 19.5 µg/mL and compound 4f an MIC of 39 µg/mL [1]. These MIC values provide a quantitative benchmark for antimicrobial screening programs that is specific to the 6‑methyl scaffold; parallel series built on the unsubstituted imidazo[2,1‑b]thiazole core in the same study showed no appreciable activity [1].

Antimicrobial Gram-positive MIC determination

VEGFR-2 Inhibition Compared to Sorafenib

A derivative of 6‑methylimidazo[2,1‑b]thiazole‑5‑carbohydrazide—N′‑(1‑butyl‑2‑oxoindolin‑3‑ylidene)‑6‑methylimidazo[2,1‑b]thiazole‑5‑carbohydrazide—inhibits VEGFR‑2 with an IC₅₀ of 0.33 µM, compared with sorafenib (IC₅₀ = 0.09 µM) measured under the same assay conditions [1]. The unsubstituted and 6‑phenyl imidazo[2,1‑b]thiazole scaffolds have not been reported to yield sub‑micromolar VEGFR‑2 inhibitors in comparable assays, indicating a scaffold‑specific advantage conferred by the 6‑methyl substitution pattern [1].

Kinase inhibition VEGFR-2 Anticancer

AChE Inhibition: Tunable via Quaternization

Quaternized bis‑ammonium salts derived from 6‑methylimidazo[2,1‑b]thiazole‑5‑carboxylic acid exhibit acetylcholinesterase (AChE) inhibition with IC₅₀ values ranging from 0.8 to 30 µM depending on the spacer type [1]. The most potent compounds (B‑type spacer, 8a and 10a) achieved IC₅₀ values of 0.8 and 1.4 µM, respectively, while the non‑quaternized parent compounds showed no appreciable inhibition (IC₅₀ > 100 µM) due to poor aqueous solubility [1]. This dual behavior—inactive parent, tunable quaternized derivatives—is a distinctive feature of the 6‑methyl scaffold not observed with the 5,6‑dihydro analog, which requires the saturated ring for iodide efflux inhibition rather than AChE activity [1][2].

Acetylcholinesterase Neuromuscular Quaternary ammonium

Application Scenarios for 6-Methylimidazo[2,1-b]thiazole


VEGFR-2 Kinase Inhibitor Lead Generation

The 6‑methyl scaffold, when elaborated into a 5‑carbohydrazide, delivers sub‑micromolar VEGFR‑2 inhibition (IC₅₀ = 0.33 µM) [1]. Medicinal chemistry teams pursuing anti‑angiogenic kinase inhibitors should select this scaffold over the unsubstituted or 6‑phenyl cores, which have not demonstrated comparable VEGFR‑2 activity. The C5‑carbohydrazide derivatization route is well‑established and enables rapid SAR exploration [1].

Antimicrobial Screening Against Gram-Positive Pathogens

Derivatives 4d (MIC = 19.5 µg/mL) and 4f (MIC = 39 µg/mL) show selective activity against S. epidermidis ATCC 12228, while the unsubstituted imidazo[2,1‑b]thiazole core yields no active compounds in the same assay panel [1]. Procurement of the 6‑methyl scaffold is justified for focused libraries targeting staphylococcal infections, particularly where scaffold‑hopping from oxazolidinones or quinolones is desired [1].

Tunable AChE Inhibitors for Neuromuscular Applications

Quaternization of 6‑methylimidazo[2,1‑b]thiazole‑derived bis‑ammonium salts produces AChE inhibitors with IC₅₀ values spanning 0.8–30 µM, controlled by spacer length and composition [1]. This tunability is unique to the 6‑methyl scaffold and enables rational optimization of potency vs. peripheral selectivity. The 5,6‑dihydro scaffold is unsuitable for this application as it is associated with iodide efflux inhibition rather than AChE activity [1][2].

Late-Stage Diversification via C5 Bromination

The 6‑methyl group enables a single‑step, metal‑free electrochemical bromination at C5 in 74% yield, providing a universal handle for Suzuki, Sonogashira, or Buchwald–Hartwig cross‑coupling [1]. This regioselective transformation is not available with the unsubstituted imidazo[2,1‑b]thiazole core, making the 6‑methyl scaffold the preferred choice for diversity‑oriented synthesis and high‑throughput library production [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methylimidazo[2,1-b]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.